molecular formula C29H27N3O4 B2840689 Aloc-His(Trt)-OH CAS No. 2389078-11-7

Aloc-His(Trt)-OH

Cat. No.: B2840689
CAS No.: 2389078-11-7
M. Wt: 481.552
InChI Key: VQWRRGUJXSRWOX-SANMLTNESA-N
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Description

Allyloxycarbonyl-L-histidine (triphenylmethyl) (Aloc-His(Trt)-OH) is a protected form of the amino acid histidine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound features an allyloxycarbonyl (Aloc) protecting group on the amino group and a triphenylmethyl (Trt) protecting group on the imidazole side chain of histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-His(Trt)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is followed by the protection of the imidazole side chain with the triphenylmethyl (Trt) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Aloc-His(Trt)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Aloc and Trt protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Aloc group can be removed using palladium catalysts in the presence of nucleophiles such as morpholine. The Trt group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA).

    Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products

    Deprotection: The removal of the Aloc and Trt groups yields free histidine.

    Coupling: The formation of peptide bonds results in the synthesis of peptides containing histidine residues.

Scientific Research Applications

Aloc-His(Trt)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based therapeutics.

    Industry: Applied in the production of synthetic peptides for various applications, including drug development and biochemical research.

Mechanism of Action

The primary function of Aloc-His(Trt)-OH is to serve as a protected form of histidine in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group protects the amino group, while the triphenylmethyl group protects the imidazole side chain. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-His(Trt)-OH: Features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group instead of the Aloc group.

    Boc-His(Trt)-OH: Features a t-butyloxycarbonyl (Boc) protecting group instead of the Aloc group.

Uniqueness

Aloc-His(Trt)-OH is unique due to the presence of the allyloxycarbonyl protecting group, which offers specific advantages in certain synthetic routes. The Aloc group can be removed under mild conditions using palladium catalysts, making it suitable for use in complex peptide synthesis where other protecting groups might be too harsh.

Properties

IUPAC Name

(2S)-2-(prop-2-enoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c1-2-18-36-28(35)31-26(27(33)34)19-25-20-32(21-30-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19H2,(H,31,35)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRRGUJXSRWOX-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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